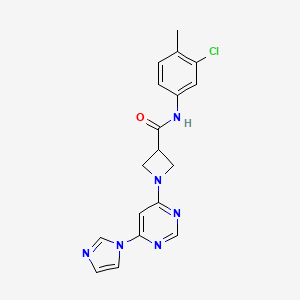

Methyl 3-(6-((3-(diethylamino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The compound also contains a carboxylate ester group, an amide group, and a secondary amine group, which could potentially participate in various chemical reactions.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the ester group could undergo hydrolysis or transesterification, the amide group could participate in condensation or hydrolysis reactions, and the secondary amine could undergo alkylation or acylation reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Heterocyclic Derivative Syntheses : The study on the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, through oxidative carbonylation conditions highlights the utility of similar compounds in producing a wide range of heterocyclic structures. This process involves catalytic reactions under specific conditions, demonstrating the complex synthesis pathways possible for related compounds (Bacchi et al., 2005).

Molecular and Crystal Structures : The molecular and crystal structure analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, achieved through reactions with acyl(aroyl)pyruvic acids, provides insights into the structural aspects of such compounds. X-ray structural analysis confirms the specific arrangements and substitutions at the molecular level, which is crucial for understanding the chemical properties and potential applications of similar compounds (Rudenko et al., 2012).

Reaction Mechanisms and Derivatives

Stable o-Quinoid Systems : The study on the synthesis and reactions of a stable o-quinoid electron system reveals how specific intermediates like methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate can undergo Diels-Alder cycloaddition with dienophiles to produce isoquinoline derivatives. This process is noted for its high regioselectivity and the formation of polysubstituted derivatives, shedding light on the versatility of related compounds in synthetic organic chemistry (Sarkar et al., 2000).

Antibacterial Activities : The synthesis and evaluation of quinolones containing heterocyclic substituents at the 7-position, including oxazoline and oxazine, demonstrate the potential biomedical applications of related compounds. The study illustrates how structural modifications can influence antibacterial activity, particularly against Gram-positive organisms, highlighting the relevance of such compounds in medicinal chemistry (Cooper et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[6-[3-(diethylamino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O5/c1-4-26(5-2)14-9-13-24-20(28)10-7-6-8-15-27-21(29)18-12-11-17(22(30)32-3)16-19(18)25-23(27)31/h11-12,16H,4-10,13-15H2,1-3H3,(H,24,28)(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUXIHCMBQBSMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)

![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)